

Application Note: Isolation and Purification of 2-Hydroxynaringenin from Paeoniae Alba

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxynaringenin

Cat. No.: B191524

[Get Quote](#)

For Research Use Only

Abstract

This application note provides a detailed protocol for the isolation and purification of **2-Hydroxynaringenin**, a flavonoid compound, from the dried roots of Paeoniae Alba (White Peony Root). The methodology encompasses sample preparation, solvent extraction, and a multi-step chromatographic purification process. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining **2-Hydroxynaringenin** for further investigation.

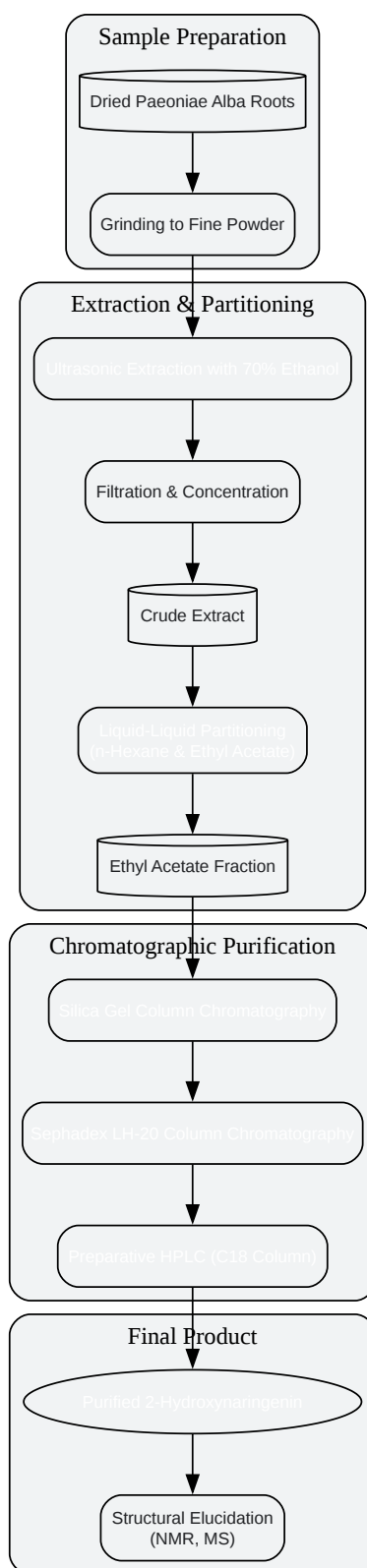
Introduction

Paeoniae Alba, the dried root of Paeonia lactiflora Pall, is a well-known traditional medicinal herb with a rich history of use in treating a variety of ailments. Its therapeutic effects are attributed to a diverse array of chemical constituents, including monoterpene glycosides, tannins, and flavonoids. Among these, **2-Hydroxynaringenin** is a flavonoid of significant interest due to its potential biological activities. The isolation of pure **2-Hydroxynaringenin** is essential for in-depth pharmacological studies and for its potential development as a therapeutic agent. This document outlines a comprehensive and reproducible protocol for its extraction and purification.

Materials and Reagents

- Dried roots of Paeoniae Alba
- Ethanol (95% and 70%)
- n-Hexane
- Ethyl acetate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (or Phosphoric acid)
- Deionized water
- Silica gel (for column chromatography, 200-300 mesh)
- Sephadex LH-20
- C18 reversed-phase silica gel (for preparative HPLC)
- Rotary evaporator
- Freeze dryer
- Chromatography columns
- Preparative High-Performance Liquid Chromatography (HPLC) system
- Analytical HPLC system
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow



[Click to download full resolution via product page](#)

Figure 1: Overall workflow for the isolation of **2-Hydroxynaringenin** from Paeoniae Alba.

Detailed Experimental Protocol

1. Sample Preparation and Extraction

1.1. Grinding: Take 1 kg of dried *Paeoniae Alba* roots and grind them into a fine powder (40-60 mesh) using a laboratory mill.

1.2. Extraction:

- Macerate the powdered plant material in 10 L of 70% ethanol at room temperature.
- Perform ultrasonic-assisted extraction for 30 minutes.^[1]
- Repeat the extraction process three times.
- Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper.

1.3. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Fractionation by Liquid-Liquid Partitioning

2.1. Degreasing: Suspend the crude extract in deionized water and partition with an equal volume of n-hexane in a separatory funnel. Repeat this step three times to remove lipids and chlorophyll. Discard the n-hexane layers.

2.2. Flavonoid Enrichment: Extract the remaining aqueous layer sequentially with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the ethyl acetate fractions.

2.3. Drying: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the flavonoid-rich extract.

3. Chromatographic Purification

3.1. Silica Gel Column Chromatography:

- Pre-treat the flavonoid-rich extract with a small amount of silica gel to create a dry powder.
- Load the sample onto a silica gel column (200-300 mesh) pre-equilibrated with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
- Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or hexane-ethyl acetate gradient.

- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show the presence of the target compound.

3.2. Sephadex LH-20 Column Chromatography:

- Dissolve the combined fractions from the silica gel column in methanol.
- Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol at a constant flow rate. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.
- Monitor the eluate and collect fractions containing the compound of interest.

3.3. Preparative HPLC:

- Further purify the fractions obtained from the Sephadex LH-20 column using a preparative HPLC system equipped with a C18 column.
- A typical mobile phase could be a gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%) to improve peak shape.[\[1\]](#)[\[2\]](#)
- The gradient can be optimized, for example, starting from 10% acetonitrile and increasing to 50% over 40 minutes.
- Monitor the elution at a suitable wavelength (e.g., 230 nm or 280 nm) and collect the peak corresponding to **2-Hydroxynaringenin**.[\[1\]](#)

4. Purity and Structural Confirmation

4.1. Purity Assessment: The purity of the isolated **2-Hydroxynaringenin** should be assessed by analytical HPLC. A purity of >98% is generally considered suitable for biological assays.

4.2. Structural Elucidation: Confirm the identity of the isolated compound as **2-Hydroxynaringenin** using spectroscopic methods such as Mass Spectrometry (for molecular weight determination) and Nuclear Magnetic Resonance ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$) for detailed structural analysis.

Quantitative Data Summary

The following table presents hypothetical but representative data for the isolation of **2-Hydroxynaringenin** from a 1 kg batch of dried *Paeoniae Alba* roots.

Step	Input Mass	Output Mass	Yield (%)	Purity (%)
Crude Extraction	1000 g	150 g	15.0	~5
Ethyl Acetate Fraction	150 g	30 g	20.0 (from crude)	~20
Silica Gel Column	30 g	5 g	16.7 (from fraction)	~60
Sephadex LH-20 Column	5 g	800 mg	16.0 (from silica)	~85
Preparative HPLC	800 mg	150 mg	18.75 (from Sephadex)	>98
Overall Yield	1000 g	150 mg	0.015	>98

Conclusion

The protocol described in this application note provides a robust and systematic approach for the isolation of high-purity **2-Hydroxynaringenin** from *Paeoniae Alba*. This will enable researchers to conduct further studies to explore its pharmacological properties and potential therapeutic applications. The multi-step chromatographic purification is crucial for obtaining a compound of sufficient purity for reliable biological and chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Quantitative determination and optimum extraction technique of nine compounds of *Paeoniae Radix Alba*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of *Paeoniae Radix Alba* (Root of *Paeonia lactiflora* Pall.) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Note: Isolation and Purification of 2-Hydroxynaringenin from Paeoniae Alba]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191524#protocol-for-isolating-2-hydroxynaringenin-from-paeoniae-alba]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com